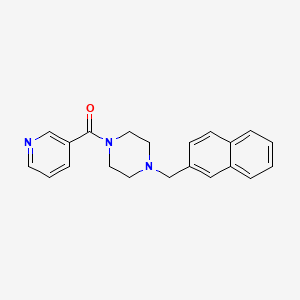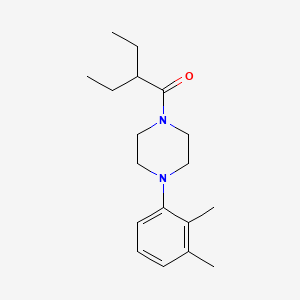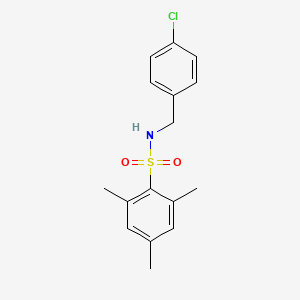
N-cycloheptyl-3-cyclohexylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-3-cyclohexylpropanamide, also known as CPP-115, is a compound that has been researched for its potential therapeutic properties. It is a derivative of vigabatrin, an antiepileptic drug, and has been studied for its ability to modulate the activity of the enzyme GABA aminotransferase (GABA-AT).
Applications De Recherche Scientifique
N-cycloheptyl-3-cyclohexylpropanamide has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have a calming and anti-anxiety effect. This compound has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to decrease cocaine self-administration in animal models. Additionally, this compound has been studied for its potential use in the treatment of epilepsy, as it has been shown to reduce seizures in animal models.
Mécanisme D'action
N-cycloheptyl-3-cyclohexylpropanamide works by inhibiting the activity of GABA-AT, an enzyme that breaks down the neurotransmitter GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect. Additionally, increased GABA levels can help to reduce seizure activity and may have potential therapeutic applications in the treatment of other neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can have a variety of biochemical and physiological effects. Increased GABA levels can have a calming and anti-anxiety effect, and may also help to reduce seizure activity. Additionally, this compound has been shown to decrease cocaine self-administration in animal models, suggesting that it may have potential therapeutic applications in the treatment of cocaine addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cycloheptyl-3-cyclohexylpropanamide is that it has been shown to be relatively safe and well-tolerated in animal models. Additionally, it has been shown to be effective at increasing GABA levels in the brain and reducing seizure activity. However, one limitation of this compound is that its synthesis method is relatively complex and yields are relatively low, which can make it difficult to produce in large quantities for research purposes.
Orientations Futures
There are several potential future directions for research on N-cycloheptyl-3-cyclohexylpropanamide. One area of research could focus on its potential therapeutic applications in the treatment of cocaine addiction, as it has been shown to decrease cocaine self-administration in animal models. Additionally, further research could explore its potential use in the treatment of other neurological and psychiatric disorders, such as anxiety and depression. Finally, future research could focus on developing more efficient synthesis methods for this compound, which could make it easier to produce in larger quantities for research purposes.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-3-cyclohexylpropanamide involves the reaction of vigabatrin with cycloheptyl bromide and sodium hydride in dimethylformamide. The resulting product is then reacted with cyclohexylmagnesium bromide in tetrahydrofuran to produce this compound. The yield of this synthesis method is approximately 25%.
Propriétés
IUPAC Name |
N-cycloheptyl-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO/c18-16(13-12-14-8-4-3-5-9-14)17-15-10-6-1-2-7-11-15/h14-15H,1-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNKSNJLUJEXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)
![N-[4-(butyrylamino)phenyl]nicotinamide](/img/structure/B5788604.png)
![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)


![1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)
![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)

![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)



